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Compound of Interest

Compound Name: AA 193

Cat. No.: B15561546 Get Quote

Disclaimer: The designation "AA 193" has been used in scientific literature to refer to at least

two distinct molecules with different mechanisms of action and research applications. This

guide addresses both compounds to ensure comprehensive coverage for researchers. Please

identify the specific molecule of interest for your research.

Section 1: AA-193 (Uricosuric Agent) for research in purine metabolism and renal function.

Section 2: AMG 193 (PRMT5 Inhibitor) for research in cancer metabolism and targeted therapy.

Section 1: AA-193 (Uricosuric Agent)
Application Notes
Introduction: AA-193, chemically known as 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-

benzisoxazole-7-carboxylic acid, is a potent uricosuric agent.[1] Uricosuric agents are

substances that increase the excretion of uric acid in the urine, thus lowering its concentration

in the blood. AA-193 is of interest in metabolic research for studying renal urate transport

mechanisms and for the preclinical evaluation of potential treatments for hyperuricemia and

gout.

Mechanism of Action: AA-193 exerts its effects by modulating the renal transport of uric acid. In

the kidneys, uric acid undergoes filtration, reabsorption, and secretion. AA-193 has been

shown to inhibit the presecretory reabsorption of urate in the proximal tubules.[2] This action is

considered to be selective, with a significantly higher affinity for the urate reabsorption system

compared to the transport pathway for other weak organic acids like p-aminohippuric acid
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(PAH).[3] This selectivity suggests that AA-193 is a valuable tool for specifically investigating

the mechanisms of urate reabsorption.

Data Presentation
Table 1: In Vivo Efficacy of AA-193

Animal Model Dosing Effect Reference

Rats
0.1 to 10 mg/kg
(i.v.)

Dose-dependent
increase in
fractional excretion
of urate (FEurate).
[3]

[3]

Rats Not specified

Most potent uricosuric

agent tested

compared to

probenecid and tienilic

acid.[1]

[1]

Mice (DBA/2N) Not specified

Enhanced urate

excretion dose-

dependently.[1]

[1]

| Cebus Monkeys | Not specified | More potent uricosuric and hypouricemic effects than

probenecid, similar to tienilic acid, and less than benzbromarone.[1] |[1] |

Table 2: In Vitro Affinity of AA-193

Parameter Value Notes Reference

| Relative affinity for urate uptake vs. PAH accumulation | 83-fold greater for urate uptake | This

highlights the selectivity of AA-193 for the urate reabsorption system.[3] |[3] |

Experimental Protocols
Protocol 1: Assessment of Uricosuric Activity in a Rat Model
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Objective: To determine the in vivo effect of AA-193 on urinary uric acid excretion.

Materials:

Male Wistar rats

AA-193

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

Metabolic cages for urine collection

Analytical equipment for uric acid and creatinine measurement (e.g., UPLC, colorimetric kits)

[4][5]

Procedure:

Acclimatize rats in individual metabolic cages for at least 3 days.

Divide rats into control and treatment groups.

Administer AA-193 (e.g., 0.1-10 mg/kg, intravenous or oral administration) or vehicle to the

respective groups.[3]

Collect urine over a specified period (e.g., 24 hours).

Measure the total volume of urine for each rat.

Determine the concentration of uric acid and creatinine in the urine samples.

Collect blood samples to measure plasma uric acid and creatinine levels.

Calculate the fractional excretion of urate (FEurate) using the following formula: FEurate =

(Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine)

Expected Outcome: A dose-dependent increase in FEurate in the AA-193 treated group

compared to the control group.
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Mandatory Visualization
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Caption: Mechanism of action of the uricosuric agent AA-193.

Section 2: AMG 193 (PRMT5 Inhibitor)
Application Notes
Introduction: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative

inhibitor of protein arginine methyltransferase 5 (PRMT5).[6][7] This compound is a key tool in

metabolic research, particularly in the field of oncology, for investigating the concept of

synthetic lethality and the metabolic vulnerabilities of cancer cells. Approximately 10-15% of

cancers exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP)

gene.[6][8] This deletion leads to the accumulation of methylthioadenosine (MTA), which

partially inhibits PRMT5.[7] AMG 193 selectively targets the MTA-bound PRMT5, leading to

potent and specific inhibition of PRMT5 activity in MTAP-deleted cancer cells while largely

sparing normal tissues.[6][8]

Mechanism of Action: The metabolic consequence of MTAP deletion is the intracellular

accumulation of MTA. MTA shares structural similarities with S-adenosylmethionine (SAM), the

methyl donor for PRMT5.[7] In MTAP-deleted cells, the high concentration of MTA leads to the

formation of an MTA-PRMT5 complex. AMG 193 preferentially binds to this MTA-PRMT5
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complex, exhibiting significantly higher affinity and inhibitory activity compared to the SAM-

bound PRMT5 found in normal cells.[8] This MTA-cooperative inhibition leads to a profound

and selective suppression of PRMT5's methyltransferase activity in cancer cells.

The inhibition of PRMT5 by AMG 193 has several downstream metabolic and cellular

consequences, including:

Aberrant RNA Splicing: PRMT5 is crucial for spliceosome assembly. Its inhibition leads to

widespread changes in mRNA splicing.[6][8]

Cell Cycle Arrest: PRMT5 inhibition can induce cell cycle arrest, often at the G2/M phase.[8]

[9]

DNA Damage Response: Inhibition of PRMT5 can lead to an accumulation of DNA damage.

[6][8]

Apoptosis: Ultimately, these cellular stresses can trigger programmed cell death in MTAP-

deleted cancer cells.

Data Presentation
Table 3: In Vitro Potency of AMG 193 in Cancer Cell Lines

Cell Line MTAP Status Assay IC50 (µM) Reference

HCT116 MTAP-deleted Viability ~0.1 [9]

HCT116 Wild-Type Viability > 4 [9]

HCT116 Isogenic

Pair
MTAP-deleted SDMA levels

46-fold lower

than WT
[8]

| HCT116 Isogenic Pair | MTAP-deleted | Viability | ~40-fold selective |[10] |

Table 4: In Vivo Antitumor Activity of AMG 193 in Xenograft Models
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Xenograft Model Dosing Effect Reference

BxPC-3
(Pancreatic)

100 mg/kg QD
96% Tumor Growth
Inhibition (TGI)

[10]

U87MG

(Glioblastoma)
100 mg/kg QD

88% Tumor Growth

Inhibition (TGI)
[10]

HCT116 (MTAP-

deleted)
Dose-dependent

Significant tumor

growth inhibition.
[8]

| HCT116 (Wild-Type) | Not specified | Minimal effect on tumor growth. |[8] |

Experimental Protocols
Protocol 2: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of AMG 193 on MTAP-deleted and MTAP wild-type

cancer cell lines.

Materials:

MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair)

Complete cell culture medium

AMG 193

DMSO (vehicle)

96-well plates

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

Plate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Prepare a serial dilution of AMG 193 in complete culture medium. A typical concentration

range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).

Remove the old medium from the cells and add the medium containing the different

concentrations of AMG 193 or vehicle.

Incubate the plates for a specified period (e.g., 72 or 96 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the luminescence or absorbance using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-

response curve to determine the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of AMG 193 in a preclinical mouse model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

MTAP-deleted cancer cells (e.g., HCT116 MTAP-deleted)

Matrigel (optional)

AMG 193

Vehicle for oral administration

Calipers for tumor measurement

Procedure:

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with

Matrigel.
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Subcutaneously inject the cell suspension into the flank of each mouse.

Monitor the mice regularly for tumor growth.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer AMG 193 (e.g., 100 mg/kg) or vehicle orally once daily (QD).[10]

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume

(Volume = (width)² x length/2).

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot for SDMA levels).
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Caption: MTA-cooperative inhibition of PRMT5 by AMG 193.
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In Vitro Studies In Vivo Studies
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Caption: Experimental workflow for evaluating AMG 193.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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